molecular formula C81H160N6O5 B15196060 Octadecanamide, N,N',N'',N'''-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis- CAS No. 52526-80-4

Octadecanamide, N,N',N'',N'''-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-

Cat. No.: B15196060
CAS No.: 52526-80-4
M. Wt: 1298.2 g/mol
InChI Key: NPGRHYAMVOZNKY-UHFFFAOYSA-N
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Description

Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) is a complex organic compound with a unique structure that includes multiple amide and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) typically involves the reaction of octadecanoic acid with a nitrile-containing compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain the necessary conditions. The process often includes purification steps to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the amide groups are converted to corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides and nitriles.

Scientific Research Applications

Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Stearamide: Similar in structure but lacks the nitrile groups.

    Octadecylamide: Another related compound with a simpler structure.

    Stearic acid amide: Similar fatty acid derivative with different functional groups.

Uniqueness

Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) is unique due to its combination of amide and nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are advantageous.

Properties

CAS No.

52526-80-4

Molecular Formula

C81H160N6O5

Molecular Weight

1298.2 g/mol

IUPAC Name

N-[2-[bis[2-(octadecanoylamino)ethyl]carbamoyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C81H160N6O5/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-77(88)82-69-73-86(74-70-83-78(89)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)81(92)87(75-71-84-79(90)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-85-80(91)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-76H2,1-4H3,(H,82,88)(H,83,89)(H,84,90)(H,85,91)

InChI Key

NPGRHYAMVOZNKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCNC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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